molecular formula C13H22O3 B13760084 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol CAS No. 4740-81-2

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol

Cat. No.: B13760084
CAS No.: 4740-81-2
M. Wt: 226.31 g/mol
InChI Key: NUQAIRUKFLHEIK-YRNVUSSQSA-N
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Description

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol (hereafter referred to as the target compound) is a cyclic acetal derived from the acid-catalyzed reaction of glycerol with citral (2,6-dimethylhepta-1,5-dienal). It is structurally characterized by a six-membered 1,3-dioxane ring substituted with a hydroxyl group at position 5 and a 2,6-dimethylhepta-1,5-dienyl side chain at position 2 (Figure 1). This compound, also termed "6R acetal," is synthesized alongside its five-membered dioxolane analog, (2-(2,6-dimethyl-1,5-heptadienyl)-1,3-dioxolan-4-yl)methanol ("5R acetal"), during glycerol acetalization reactions using heteropolyacid catalysts immobilized on mesoporous silica (KIT-6) .

Properties

CAS No.

4740-81-2

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol

InChI

InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+

InChI Key

NUQAIRUKFLHEIK-YRNVUSSQSA-N

Isomeric SMILES

CC(=CCC/C(=C/C1OCC(CO1)O)/C)C

Canonical SMILES

CC(=CCCC(=CC1OCC(CO1)O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the 1,3-dioxane ring system followed by the introduction of the 2,6-dimethylhepta-1,5-dienyl side chain. The 1,3-dioxane core is commonly prepared via acetalization of appropriate hydroxyaldehydes or ketones with diols under acid catalysis. Subsequently, the side chain is installed through carbon-carbon bond-forming reactions such as allylic substitution or coupling reactions.

Specific Synthetic Procedures

While detailed stepwise synthetic routes specifically for this compound are limited in open literature, related methodologies from ethylenic hydroxyacetals and 1,3-dioxane derivatives provide insight into potential approaches:

  • Hydroxyacetal Formation and Conversion: According to a patent on ethylenic hydroxyacetals, the hydroxyacetal intermediate can be converted to aldehydes by heating in acetone followed by distillation under reduced pressure. The aldehyde intermediate is then isolated and purified by chromatography and distillation techniques. This suggests that preparing the 1,3-dioxane ring bearing side chains may involve similar steps of acetal formation and aldehyde manipulation.

  • Acetalization of Diols with Aldehydes or Ketones: The formation of 1,3-dioxane rings is often achieved by reacting 1,2- or 1,3-diols with aldehydes or ketones under acidic conditions. For example, 2,2-dimethyl-1,3-dioxan-5-one can be synthesized by reacting 2,2-dimethoxypropane with tris(hydroxymethyl)aminomethane in the presence of p-toluenesulfonic acid as a catalyst, followed by oxidation with sodium periodate and potassium dihydrogen phosphate in water at low temperature (0–20 °C) for 4 hours. The product is purified by extraction and chromatography, yielding the dioxane derivative in high purity and yield.

  • Side Chain Introduction: The 2,6-dimethylhepta-1,5-dienyl substituent can be introduced via allylic substitution or coupling reactions involving prenyl or geranyl-type intermediates. Control of reaction conditions such as temperature, solvent, and catalyst is critical to achieve regio- and stereoselectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
Acetal formation 2,2-Dimethoxypropane, p-toluenesulfonic acid, DMF Room temperature, 22 h Intermediate amino-hydroxymethyl dioxane (78%)
Oxidation Sodium periodate, potassium dihydrogen phosphate, water 0–20 °C, 4 h 2,2-Dimethyl-1,3-dioxan-5-one (91%)
Hydroxyacetal to aldehyde Heating in acetone, distillation under reduced pressure 45 min heating, distillation at 20 mm Hg Aldehyde isolated and characterized
Side chain installation Allylic substitution or coupling (specific conditions vary) Requires control of regioselectivity Formation of 2-(2,6-dimethylhepta-1,5-dienyl) substituent

Analytical Characterization

The intermediates and final product are characterized by:

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an insecticide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is widely used in the production of fragrances, taste enhancers, and as an insecticide in agricultural settings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as an insecticide, it may interfere with the nervous system of insects, leading to their immobilization or death.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a family of citral-derived acetals with variations in ring size, substituent positions, and functional groups. Key structural analogs include:

Compound Name CAS Number Molecular Formula Ring Type Substituents
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol Not explicitly listed C₁₄H₂₄O₃ 1,3-Dioxane -OH at C5, 2,6-dimethylhepta-1,5-dienyl at C2
2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane 5694-82-6 C₁₂H₂₀O₂ 1,3-Dioxolane None (simpler dioxolane backbone)
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxane 57282-45-8 C₁₅H₂₆O₂ 1,3-Dioxane -CH₃ at C4, 2,6-dimethylhepta-1,5-dienyl at C2
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxolane-4-methanol 57282-44-7 C₁₄H₂₄O₃ 1,3-Dioxolane -CH₂OH at C4, 2,6-dimethylhepta-1,5-dienyl at C2

Key Observations :

  • Ring Size : The six-membered 1,3-dioxane ring in the target compound confers greater conformational flexibility compared to the five-membered dioxolane analogs. This may enhance thermal stability and alter solubility profiles .
  • Substituents: The hydroxyl group at C5 distinguishes the target compound from non-hydroxylated analogs like 2-(2,6-dimethylhepta-1,5-dienyl)-1,3-dioxolane.
  • Stereoelectronic Effects : The 2,6-dimethylhepta-1,5-dienyl side chain, common to all analogs, introduces steric hindrance and electron-rich alkene moieties that influence reactivity in further chemical modifications .

Physical and Chemical Properties

  • Physical State : Likely a viscous liquid at room temperature, similar to 22h (a yellow liquid) .
  • Spectroscopic Data :
    • ¹H NMR : Expected signals for the dioxane ring (δ 3.5–4.5 ppm), hydroxyl proton (δ 1.5–2.5 ppm), and alkene protons (δ 5.0–5.8 ppm) .
    • IR : Strong absorption bands near 3400 cm⁻¹ (-OH stretch) and 1650 cm⁻¹ (C=C stretch) .

Biological Activity

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22O3
  • Molecular Weight : 226.316 g/mol
  • CAS Number : 4740-81-2
  • LogP : 2.86 (indicating moderate lipophilicity) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Karimi and Golshani (2002) demonstrated that derivatives of dioxane compounds possess significant antibacterial properties. The compound's structure allows it to interact effectively with microbial cell membranes, disrupting their integrity and function .

Antioxidant Activity

The compound has also shown potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals in biological systems. In vitro studies have indicated that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Cytotoxic Effects

In a series of assays evaluating cytotoxicity, this compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests a potential for development as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.
  • Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS) .
  • Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Study on Antimicrobial Activity

In a laboratory setting, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Study on Antioxidant Effects

A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 35 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

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